molecular formula C30H18N8O14 B11544089 2-[(E)-(2-{[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl](oxo)acetyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate

2-[(E)-(2-{[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl](oxo)acetyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11544089
M. Wt: 714.5 g/mol
InChI Key: GSCCCKAOPGCRDV-YHIIUTLSSA-N
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Description

2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by its multiple nitro groups and aromatic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups and aromatic structures suggests that it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-(3,5-dinitrobenzoyloxy)benzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Condensation Reaction: The hydrazone intermediate is then reacted with 2-(3,5-dinitrobenzoyloxy)benzaldehyde in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride to form the final product. The reaction is typically conducted at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study the effects of nitroaromatic compounds on biological systems. Its structure allows for the investigation of interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of nitro groups and aromatic rings suggests that it may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is likely to involve interactions with cellular targets such as enzymes or receptors. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with nucleophiles in biological systems. The aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,4-DINITROBENZOATE
  • 2-[(Z)-[({N’-[(E)-[2-(3,4-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE

Uniqueness

The uniqueness of 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE lies in its specific arrangement of nitro groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological effects, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H18N8O14

Molecular Weight

714.5 g/mol

IUPAC Name

[2-[(E)-[[2-[(2Z)-2-[[2-(3,5-dinitrobenzoyl)oxyphenyl]methylidene]hydrazinyl]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C30H18N8O14/c39-27(33-31-15-17-5-1-3-7-25(17)51-29(41)19-9-21(35(43)44)13-22(10-19)36(45)46)28(40)34-32-16-18-6-2-4-8-26(18)52-30(42)20-11-23(37(47)48)14-24(12-20)38(49)50/h1-16H,(H,33,39)(H,34,40)/b31-15-,32-16+

InChI Key

GSCCCKAOPGCRDV-YHIIUTLSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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